molecular formula C12H12N4O3S B5533609 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B5533609
M. Wt: 292.32 g/mol
InChI Key: QOJSTGLTHOTKHK-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves the cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides. One common method involves the use of polyphosphoric acid as a catalyst to activate the nitroalkane, followed by nucleophilic attack by the thiosemicarbazide to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-3-10-14-15-12(20-10)13-11(17)8-5-4-6-9(7(8)2)16(18)19/h4-6H,3H2,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSTGLTHOTKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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